molecular formula C10H13FN2S B1278534 3-Fluoro-4-thiomorpholinoaniline CAS No. 237432-11-0

3-Fluoro-4-thiomorpholinoaniline

Cat. No.: B1278534
CAS No.: 237432-11-0
M. Wt: 212.29 g/mol
InChI Key: XWGJVQLPRBNUNS-UHFFFAOYSA-N
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Description

3-Fluoro-4-thiomorpholinoaniline is an organic compound with the chemical formula C9H13FN2S. It is a fluorinated organic compound widely used in various fields of research and industry.

Scientific Research Applications

3-Fluoro-4-thiomorpholinoaniline has several applications in scientific research, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer agents.

    Material Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-4-thiomorpholinoaniline is the topoisomerase II gyrase A . This enzyme plays a crucial role in DNA replication, transcription, and repair by controlling the topological states of DNA. The compound interacts with this enzyme, thereby affecting its function.

Mode of Action

This compound interacts with its target through molecular docking . It forms hydrogen bonds with the surrounding amino acids at the active site of the enzyme . This interaction disrupts the normal function of the enzyme, leading to changes in DNA topology and affecting the processes of DNA replication, transcription, and repair.

Biochemical Pathways

This interference can disrupt these processes, leading to downstream effects such as inhibition of bacterial growth .

Result of Action

The interaction of this compound with topoisomerase II gyrase A results in the disruption of DNA processes, leading to the inhibition of bacterial growth . This makes the compound a potential candidate for antimicrobial therapy.

Safety and Hazards

The safety data sheet advises not to breathe dust/fume/gas/mist/vapors/spray. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised. It is also recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The antimicrobial potency of title products was examined by the screening of growth of zone of inhibition against four bacteria and four fungi, and minimum inhibitory concentration (MIC) was also determined . Most of the compounds showed good to potent antimicrobial activity . The whole biological activity results revealed that the sulfonamide derivatives behaved as potent antifungal agents as compared to the carbamate derivatives . This suggests that these compounds could be further explored for their potential as antimicrobial agents.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-thiomorpholinoaniline plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with topoisomerase II gyrase A, forming hydrogen bonds with amino acids at the active site . These interactions suggest that this compound may act as an inhibitor or modulator of enzyme activity, potentially influencing various biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been found to bind to the active site of topoisomerase II gyrase A, inhibiting its activity . This inhibition can lead to changes in DNA topology, affecting gene expression and cellular processes. Additionally, this compound may interact with other enzymes and proteins, further influencing cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-thiomorpholinoaniline typically involves the reaction of 3-fluoroaniline with thiomorpholine. One common method includes the following steps:

    Starting Materials: 3-fluoroaniline and thiomorpholine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a base like triethylamine (TEA).

    Procedure: The mixture is stirred at a controlled temperature, typically around 10°C, for a specific duration to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent quality and high throughput.

    Purification Steps: Techniques such as recrystallization from ethyl acetate and n-hexane to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-thiomorpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of palladium on activated carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on activated carbon.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted aniline derivatives

Comparison with Similar Compounds

    3-Fluoro-4-morpholinoaniline: This compound is structurally similar but contains a morpholine ring instead of a thiomorpholine ring.

    4-Fluoroaniline: A simpler analog with a single fluorine atom on the aniline ring.

    3-Fluoro-4-aminophenol: Contains a hydroxyl group instead of a thiomorpholine ring.

Uniqueness: 3-Fluoro-4-thiomorpholinoaniline is unique due to the presence of both a fluorine atom and a thiomorpholine ring, which imparts distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-4-thiomorpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGJVQLPRBNUNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445377
Record name 3-fluoro-4-thiomorpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237432-11-0
Record name 3-fluoro-4-thiomorpholin-4-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-(2-fluoro-4-nitrophenyl)thiomorpholine (4.00 g, 16.51 mmol) in THF (50 mL) was added Pd/C (1.30 g). The reaction mixture was stirred at rt under H2 for 12 h. The mixture was filtered, and the filtrate was concentrated in vacuo to give the title compound as an offwhite solid (3.40 g, 97%).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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